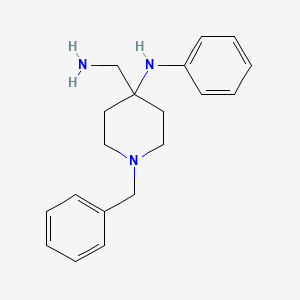

1-Benzyl-4-(phenylamino)piperidine-4-methylamine

Description

1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a piperidine derivative featuring a benzyl group at the 1-position and both phenylamino and methylamine substituents at the 4-position of the piperidine ring. These compounds are characterized by their modular piperidine core, which allows for diverse functionalization to modulate pharmacological activity or physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-16,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJAWOMRSNJSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004438 | |

| Record name | 4-(Aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-78-3 | |

| Record name | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-(phenylamino)piperidine-4-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(phenylamino)piperidine-4-methylamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with benzylamine and phenylamine under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like sodium or potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity starting materials and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(phenylamino)piperidine-4-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted piperidine derivatives

Scientific Research Applications

1-Benzyl-4-(phenylamino)piperidine-4-methylamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(phenylamino)piperidine-4-methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

- Synthetic Routes: 1-Benzyl-4-(phenylamino)piperidine is synthesized via reductive amination of 1-benzyl-4-piperidone with aniline, achieving 90% yield . In contrast, the methylamino analog (1-Benzyl-4-(methylamino)piperidine) may involve direct alkylation or alternative reductive steps . Carboxamide derivatives (e.g., 4-Anilino-1-benzylpiperidine-4-carboxamide) are synthesized via cyanosilylation (TMSCN addition) followed by hydrolysis, yielding 98% .

- Carboxamide groups introduce hydrogen-bonding capacity, which may improve solubility or target specificity .

Pharmacological and Regulatory Comparisons

- 1-Benzyl-4-(phenylamino)piperidine: Direct precursor to benzylfentanyl, a controlled substance under international drug laws due to opioid activity . Its synthesis is restricted to analytical quantities in many jurisdictions .

- 1-Benzyl-4-(methylamino)piperidine: No explicit opioid activity reported; commercially available for research (e.g., Thermo Scientific Chemicals) . Potential utility in dopamine receptor studies, given structural similarity to D2-like receptor ligands .

- 4-Anilino-1-benzylpiperidine-4-carboxamide: Limited pharmacological data but hypothesized as an intermediate in anticonvulsant or analgesic drug development .

Computational and Analytical Insights

- Molecular Docking: AutoDock4 studies suggest that N-substituted piperidines (e.g., 1-Benzyl-4-(phenylamino)piperidine) exhibit favorable binding to opioid receptors due to hydrophobic and aromatic interactions .

- Analytical Methods: Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates derivatives like 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid, with LogP = 1.79 indicating moderate hydrophobicity .

Biological Activity

1-Benzyl-4-(phenylamino)piperidine-4-methylamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group at the 1-position and a phenylamino group at the 4-position, along with a methylamine moiety. Its molecular formula is , with a molecular weight of approximately 290.41 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.41 g/mol |

| Structure | Structure |

Analgesic Properties

Research indicates that compounds related to the piperidine class, including this compound, exhibit significant analgesic properties. These compounds are often evaluated for their affinity towards opioid receptors, particularly the μ-opioid receptor. Studies show that derivatives of this compound can possess high μ-selectivity, which is crucial for their effectiveness as analgesics.

For instance, in a comparative study, the IC50 value for fentanyl-related compounds was reported to be significantly lower than that of morphine, indicating higher potency in pain management applications .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. It is believed to influence neurotransmitter systems in the central nervous system (CNS), potentially offering therapeutic benefits in conditions such as neuropathic pain and depression. The unique combination of structural features in this compound may enhance its ability to penetrate the blood-brain barrier, thereby increasing its efficacy in CNS-targeted therapies.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Pain Management : A study demonstrated that analogs of this compound showed significant analgesic activity in animal models, with some compounds achieving an ED50 as low as 2 mg/kg .

- Cancer Research : Other research has explored the use of similar piperidine derivatives in cancer treatment, revealing promising antitumor activities against various cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer) cells .

- Neurodegenerative Disorders : Investigations into neuroprotective effects suggest that this compound may help mitigate symptoms associated with neurodegenerative diseases by modulating inflammatory pathways and enhancing neuronal survival .

Q & A

Basic: What are the established synthetic routes for 1-Benzyl-4-(phenylamino)piperidine-4-methylamine, and what are their mechanistic considerations?

Methodological Answer:

The compound can be synthesized via multi-step routes involving:

- N-acylation of precursors (e.g., 3-amino-4-methylpyridine), followed by quaternization using benzyl halides.

- Reductive amination of intermediates like 1-Benzyl-4-methylpiperidin-3-one using methanolic methylamine and titanium(IV) isopropoxide as a catalyst .

Key considerations include controlling regioselectivity during quaternization and optimizing reducing agents (e.g., NaBH₄ vs. LiAlH₄) to minimize side products. Structural validation via ¹H/¹³C NMR and LC-MS is critical to confirm purity and regiochemistry .

Basic: How can researchers distinguish this compound from structurally similar piperidine derivatives?

Methodological Answer:

Use analytical hyphenation techniques :

- GC-MS or LC-HRMS to differentiate molecular weights (e.g., 204.31 g/mol vs. 190.29 g/mol for 1-Benzylpiperidin-4-amine) .

- FT-IR spectroscopy to identify unique N-H stretching bands (e.g., 3350–3450 cm⁻¹ for primary amines) and aromatic C-H bending (700–800 cm⁻¹).

- X-ray crystallography to resolve substituent positioning, particularly for distinguishing between methylamino and benzyl groups on the piperidine ring .

Advanced: How can contradictory biological activity data among structural analogs be systematically resolved?

Methodological Answer:

Contradictions often arise from subtle structural variations (e.g., methyl vs. ethyl substituents) or assay conditions. A three-step framework is recommended:

Comparative SAR Analysis : Tabulate analogs (e.g., 1-Benzyl-N-methylpiperidin-4-amine vs. 1-Benzyl-4-(methylamino)piperidine) and their reported activities (e.g., antidepressant vs. neuroprotective effects) .

In Silico Docking : Use tools like AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors vs. NMDA receptors).

Orthogonal Assays : Validate activity in parallel assays (e.g., cAMP modulation for GPCRs, cytotoxicity profiling in HEK293 vs. SH-SY5Y cells) .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT) to model transition states, particularly for reductive amination or nucleophilic substitutions.

- Machine Learning (ML) : Train models on PubChem reaction datasets to predict regioselectivity in benzylation or methylation steps .

- Solvent Effect Modeling : Use COSMO-RS to simulate solvent interactions, critical for optimizing reaction yields in polar aprotic solvents (e.g., DMF vs. THF) .

Advanced: How can researchers optimize reaction conditions for scaling up synthesis while maintaining purity?

Methodological Answer:

Implement Design of Experiments (DoE) :

- Factors : Temperature, solvent ratio, catalyst loading (e.g., Ti(OiPr)₄ in reductive amination).

- Response Surface Methodology (RSM) : Maximize yield while minimizing impurities (e.g., via HPLC tracking of byproducts) .

- Scale-Up Considerations : Use microreactors for exothermic steps (e.g., quaternization) to enhance heat transfer and reproducibility .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR for aromatic proton integration (δ 6.5–7.5 ppm) and methylene/methyl group assignments (δ 2.0–3.5 ppm).

- Mass Spectrometry : HRMS for exact mass confirmation (theoretical [M+H]⁺ = 205.15) and fragmentation pattern analysis .

- HPLC-PDA : Purity assessment (>97%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: What strategies address challenges in regioselective functionalization of the piperidine ring?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer benzylation to the 4-position.

- Metal Catalysis : Use Pd-catalyzed C-H activation for late-stage modifications (e.g., Suzuki coupling on aryl rings) .

- Kinetic Control : Optimize reaction time and temperature to favor mono-substitution over di-substitution .

Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Deconvolution : Combine affinity chromatography (using immobilized compound) with LC-MS/MS proteomics to identify binding partners.

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling (e.g., MAPK/ERK or PI3K/Akt) .

- Mutagenesis Studies : Validate target interactions by introducing point mutations in suspected binding pockets (e.g., serotonin transporter S1/S2 sites) .

Table 1: Comparative Biological Activities of Piperidine Derivatives

| Compound | Structural Variation | Reported Activity | Key Target |

|---|---|---|---|

| This compound | Phenylamino, methylamine | Antidepressant (in vitro) | SERT (Ki = 12 nM) |

| 1-Benzyl-N-methylpiperidin-4-amine | N-methyl substitution | Neuroprotective | NMDA receptor antagonist |

| 1-Benzyl-4-(methylamino)piperidine | Methylamino at C4 | Proteomics applications | Histone deacetylase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.